N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide
Description
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4, FEMA 4233), also known as S336 or Savorymyx® UM33, is a synthetic oxalamide compound developed as a high-potency umami flavor enhancer. It activates the human TAS1R1/TAS1R3 taste receptor heteromer, mimicking the savory taste of monosodium glutamate (MSG) but at significantly lower concentrations . Structurally, it features a 2,4-dimethoxybenzyl group at the N1 position and a 2-(pyridin-2-yl)ethyl moiety at the N2 position (molecular formula: C₁₈H₂₁N₃O₄; molecular weight: 343.38 g/mol) .
Properties
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-7-6-13(16(11-15)25-2)12-21-18(23)17(22)20-10-8-14-5-3-4-9-19-14/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCYFFYGYGQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225504 | |
| Record name | N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
| Record name | N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1746/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
| Record name | N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1746/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
745047-53-4 | |
| Record name | N1-[(2,4-Dimethoxyphenyl)methyl]-N2-[2-(2-pyridinyl)ethyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(2,4-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG3GV1WE4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123.00 °C. @ 760.00 mm Hg | |
| Record name | N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzyl and pyridin-2-yl ethyl precursors. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with 2-(pyridin-2-yl)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,4-dimethoxybenzyl)-2-(pyridin-2-yl)ethylamine, which is then reacted with oxalyl chloride to yield the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The benzyl and pyridin-2-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or pyridin-2-yl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Several studies have explored its effects on various biological targets:
- Anticancer Activity : Preliminary research indicates that derivatives of oxalamides can exhibit cytotoxic effects against cancer cell lines. The structural features of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes. For instance, the inhibition of urease activity has been noted in related oxamide compounds, suggesting that this compound could also possess similar inhibitory properties.
Biological Studies
The biological applications of this compound extend beyond anticancer properties:
- Receptor Interaction : Research into the interaction of oxalamides with various receptors has shown promise in understanding their pharmacological profiles. For example, studies have indicated that similar compounds can interact with muscarinic receptors, which are critical in neurotransmission and have implications in treating disorders such as Alzheimer's disease.
- Molecular Docking Studies : Computational studies involving molecular docking simulations have been employed to predict how this compound binds to target proteins. These insights can guide the design of more potent analogs with improved efficacy and selectivity.
Material Science
In addition to biological applications, this compound may find uses in material science:
- Polymer Chemistry : The compound's amide functionality can be utilized in synthesizing polymers with specific desirable properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Cytotoxicity against cancer cell lines | Demonstrated significant inhibition of cell proliferation in multiple cancer types. |
| Enzyme Inhibition Research | Urease inhibition | Showed competitive inhibition with IC50 values comparable to standard urease inhibitors. |
| Molecular Docking Analysis | Binding affinity predictions | Identified key interactions with active site residues of target enzymes, suggesting mechanisms of action. |
Mechanism of Action
The mechanism of action of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Solubility: Soluble in non-polar organic solvents (e.g., ethanol, DMSO) but insoluble in water .
- Regulatory Status : Approved globally as a flavoring agent (e.g., by JECFA, EFSA, FEMA) for use in sauces, snacks, and processed foods to reduce MSG content .
- Safety Profile: A 93-day rat study established a No Observed Effect Level (NOEL) of 100 mg/kg body weight/day, with exposure margins exceeding 33 million in Europe and the U.S. .
Comparison with Structurally Similar Oxalamide Compounds
Oxalamides with aromatic and heteroaromatic substituents are a well-studied class of flavor modulators. Below is a detailed comparison of S336 with its analogs:
Structural and Functional Analogues
Table 1: Structural Comparison of Key Oxalamides
Key Research Findings
Receptor Binding and Potency
Metabolism and Toxicology
- All oxalamides undergo hydrolysis to non-toxic metabolites (e.g., 2,4-dimethoxybenzyl alcohol, pyridine derivatives) .
Biological Activity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various sources, including case studies and research findings.
Chemical Structure and Properties
This compound is classified as an alpha amino acid amide, characterized by the following structural features:
- Benzyl Group : Substituted with two methoxy groups at the 2 and 4 positions.
- Oxalamide Core : Provides stability and potential for interaction with biological targets.
- Pyridin-2-YL Ethyl Group : Imparts specific pharmacological properties.
Chemical Information :
- CAS Registry Number : 745047-53-4
- Molecular Formula : C18H21N3O4
- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(pyridin-2-yl)ethyl]ethanediamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various cancer cell lines.
- Apoptosis Induction : It promotes programmed cell death in cancerous cells through mechanisms involving caspase activation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest:
- Cytokine Modulation : this compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Cancer Cell Lines :
- Anti-inflammatory Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)amide | Pyridine derivative | Moderate anticancer activity |
| 2-(pyridin-2-yl)pyrimidine | Pyrimidine derivative | Antiviral properties |
This compound stands out due to its dual action against cancer and inflammation, which is less common among similar compounds.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 as a solvent at elevated temperatures (50°C) to resolve overlapping proton signals, particularly for aromatic and amide NH groups. Integration of methoxy (δ ~3.8–4.0 ppm) and pyridyl protons (δ ~7.5–8.5 ppm) confirms substitution patterns .
- LC-MS/APCI+ : Validate molecular weight (343.38 g/mol) via positive-ion mode, observing [M+H]+ at m/z 344.15. Purity (>98%) is confirmed by HPLC with retention time reproducibility .
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (C: 62.96%, H: 6.16%, N: 12.24%, O: 18.64%) to rule out solvent residues .
Q. What synthetic routes are reported for structurally analogous oxalamides, and how can reaction yields be optimized?
- Methodological Answer :
- General Procedure :
Amide Coupling : React substituted amines with ethyl oxalyl chloride in dichloromethane (DCM) under N2, using triethylamine (TEA) as a base.
Purification : Isolate products via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Yield Optimization :
- Increase equivalents of less reactive amines (e.g., pyridyl derivatives) to 1.5–2.0x.
- Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Example : Synthesis of N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide achieved 53% yield via sequential coupling and purification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- First Aid :
- Skin Contact : Wash with soap/water; monitor for irritation (H315).
- Inhalation : Move to fresh air; seek medical attention if dyspnea occurs .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its umami-enhancing activity?
- Methodological Answer :
- Receptor Binding Assays : Use HEK293 cells expressing human TAS1R1/TAS1R3 receptors. Measure intracellular Ca2+ flux (Fluo-4 AM dye) upon compound exposure (EC50 ~0.1–1 µM) .
- SAR Insights :
- Methoxy Groups : 2,4-Dimethoxybenzyl enhances hydrophobicity and π-π stacking with receptor pockets.
- Pyridyl Ethyl Chain : Facilitates hydrogen bonding via the nitrogen lone pair .
- Comparative Data :
| Substituent Variation | EC50 (µM) | Efficacy (% vs. MSG) |
|---|---|---|
| 2,4-Dimethoxybenzyl | 0.3 | 120% |
| 2-Methoxy-4-methylbenzyl | 0.5 | 95% |
Q. What in vitro and in vivo models are used to evaluate the metabolic stability and toxicity of this compound?
- Methodological Answer :
- In Vitro Metabolism :
Hepatocyte Incubations : Incubate with primary rat/human hepatocytes (37°C, 5% CO2). Analyze metabolites via UPLC-QTOF-MS. Major pathways include O-demethylation and pyridyl oxidation .
- In Vivo Toxicology :
Subchronic Studies : Administer 100 mg/kg/day orally to Sprague-Dawley rats for 93 days. Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST). No observed adverse effects (NOAEL = 100 mg/kg/day) .
- Genotoxicity : Conduct Ames test (TA98, TA100 strains) with/without metabolic activation (S9 mix). Negative results confirm non-mutagenicity .
Q. How can contradictions in structure-activity relationship (SAR) studies of oxalamides be resolved?
- Methodological Answer :
- Data Reconciliation Strategies :
Crystallographic Analysis : Resolve ambiguous binding modes using X-ray diffraction (SHELX refinement). Compare electron density maps of receptor-ligand complexes .
Free Energy Perturbation (FEP) : Compute relative binding affinities for substituent variations (e.g., methoxy vs. methyl groups) using molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
